molecular formula C21H16O4 B241087 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one

2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one

Cat. No. B241087
M. Wt: 332.3 g/mol
InChI Key: RTSHGBHCPGAISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one, also known as FPhC, is a flavonoid compound that has gained attention in the scientific community due to its potential therapeutic applications. FPhC is a synthetic compound that is derived from natural flavonoids found in plants, such as quercetin and rutin.

Mechanism Of Action

The mechanism of action of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell growth and survival. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the NF-κB pathway, which is a key pathway involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to activate the Nrf2 pathway, which is a key pathway involved in the antioxidant defense system.

Biochemical And Physiological Effects

2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its synthetic nature, which allows for consistent and reproducible results. 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research on 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its pharmacokinetics and pharmacodynamics in vivo, as well as its toxicity profile. Additionally, studies on the structure-activity relationship of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one may lead to the development of more potent and selective analogs.

Synthesis Methods

The synthesis of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one involves the condensation of 2-hydroxyacetophenone with 2-phenylethanol using a catalyst such as p-toluenesulfonic acid. This is followed by the reaction of the resulting intermediate with 2-furoic acid in the presence of a base such as potassium carbonate. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disease research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-(2-phenylethoxy)chromen-4-one

InChI

InChI=1S/C21H16O4/c22-19-16-9-4-5-10-17(16)25-20(18-11-6-13-23-18)21(19)24-14-12-15-7-2-1-3-8-15/h1-11,13H,12,14H2

InChI Key

RTSHGBHCPGAISX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4

Origin of Product

United States

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